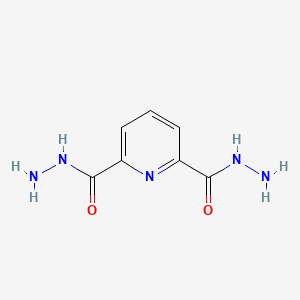

Pyridine-2,6-dicarbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,6-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOVHJODVHQLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279922 | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5112-36-7 | |

| Record name | NSC14594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-2,6-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Pyridine 2,6 Dicarbohydrazide

Established Synthetic Routes to Pyridine-2,6-dicarbohydrazide

The synthesis of this compound is most commonly achieved through the hydrazinolysis of corresponding diester precursors. However, alternative pathways starting from the diacid or diacyl chloride have also been explored.

Synthesis from Pyridine-2,6-dicarboxylic Acid Esters

The most prevalent and straightforward method for preparing this compound involves the reaction of a dialkyl ester of pyridine-2,6-dicarboxylic acid with hydrazine (B178648) hydrate (B1144303). longdom.org Typically, diethyl or dimethyl pyridine-2,6-dicarboxylate (B1240393) is used as the starting material. The reaction is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy groups of the ester.

The process generally involves refluxing the diester with an excess of hydrazine hydrate in a suitable solvent, most commonly absolute ethanol (B145695). longdom.orgnih.gov The reaction proceeds for several hours, after which the desired this compound precipitates as a solid upon cooling or partial removal of the solvent. longdom.org This method is favored for its high yield and the relative ease of purification of the product. longdom.org

Table 1: Synthesis of this compound from Diethyl Pyridine-2,6-dicarboxylate

| Reactant | Reagent | Solvent | Condition | Yield | Reference |

|---|

Alternative Synthetic Pathways

While the ester route is common, alternative synthetic strategies offer flexibility depending on the availability of starting materials. One such method begins with pyridine-2,6-dicarboxylic acid. The diacid can be converted to its more reactive diacyl chloride, pyridine-2,6-dicarbonyl dichloride, using reagents like thionyl chloride or oxalyl chloride. mdpi.comnih.gov The resulting diacyl chloride is then treated with hydrazine hydrate to yield the dicarbohydrazide.

Another pathway involves a "mixed anhydride (B1165640) method," where pyridine-2,6-dicarboxylic acid is reacted with ethyl chloroformate in the presence of a base like triethylamine (B128534) to form an anhydride intermediate. mdpi.com This activated intermediate can then react with other nucleophiles. Although typically used to form amides with amino acid esters, a similar principle could be applied for the synthesis of the hydrazide. The direct conversion from the diacid itself is less common due to the lower reactivity of the carboxylic acid groups compared to esters or acid chlorides.

Derivatization Techniques for this compound

The two terminal hydrazide groups of this compound are nucleophilic and readily undergo condensation reactions with various carbonyl compounds, leading to a wide array of functional derivatives. These derivatives, particularly Schiff bases, are of significant interest as ligands in coordination chemistry.

Synthesis of N′,N⁶-Bis(benzylidene)this compound Derivatives

A primary derivatization strategy involves the condensation of this compound with two equivalents of a substituted or unsubstituted benzaldehyde. This reaction forms N′,N⁶-Bis(benzylidene)this compound derivatives, which are a class of Schiff bases. The synthesis is typically carried out by refluxing the dicarbohydrazide and the corresponding aldehyde in an alcoholic solvent, such as ethanol. nih.gov Often, a few drops of a catalytic acid (e.g., glacial acetic acid or hydrochloric acid) are added to facilitate the dehydration step. longdom.org

The reaction's versatility allows for the incorporation of a wide range of functional groups onto the periphery of the molecule by choosing appropriately substituted benzaldehydes. For instance, aldehydes like p-methoxybenzaldehyde, p-chlorobenzaldehyde, and 4-carboxybenzaldehyde have been successfully used to synthesize the corresponding bis(benzylidene) derivatives. nih.govnih.gov

Table 2: Examples of N′,N⁶-Bis(benzylidene)this compound Derivatives

| Aldehyde | Solvent | Condition | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Absolute Ethanol | Reflux, 4-6 h | N′,N⁶-Bis(benzylidene)this compound | nih.gov |

| p-Methoxybenzaldehyde | Absolute Ethanol | Reflux, 4-6 h | N′,N⁶-Bis(4-methoxybenzylidene)this compound | nih.gov |

Formation of Schiff Base Ligands from this compound

The formation of Schiff bases is not limited to benzaldehydes. This compound can react with a variety of other aldehydes and ketones to form diverse ligands. The fundamental reaction mechanism remains a nucleophilic addition of the hydrazide's terminal nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond. derpharmachemica.com

For example, reactions with dicarbonyl compounds like acetylacetone (B45752) or benzil (B1666583) can lead to the formation of macrocyclic Schiff base ligands, where the dicarbonyl compound acts as a linker between the two hydrazide functionalities of a single or multiple dicarbohydrazide units. longdom.org These reactions are also typically performed under reflux in ethanol with an acid catalyst. longdom.org The resulting polydentate ligands, which feature multiple donor sites (the pyridine (B92270) nitrogen, amide oxygens, and imine nitrogens), are highly valuable in the chelation of metal ions. researchgate.net

Synthesis of Thiadiazole Derivatives via Condensation Reactions

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as 1,3,4-thiadiazoles. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often proceeds from the cyclization of acylhydrazines or thiosemicarbazides. sbq.org.br

A common synthetic route involves the reaction of a hydrazide with a source of carbon and sulfur. For example, reacting this compound with thiosemicarbazide (B42300) would first form an N-acylthiosemicarbazide intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration of this intermediate would yield a derivative containing two 1,3,4-thiadiazole (B1197879) rings linked to the pyridine core. jocpr.com Alternatively, reaction with reagents like carbon disulfide in a basic medium can also lead to the formation of thiadiazole rings. These methods transform the hydrazide moieties into stable five-membered aromatic thiadiazole rings.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the use of less hazardous materials and processes, are increasingly being applied to the synthesis of hydrazide compounds. These approaches aim to reduce waste, improve energy efficiency, and minimize the use of volatile organic solvents.

Conventional synthesis of this compound often involves the reaction of diethyl pyridine-2,6-dicarboxylate with hydrazine hydrate in a solvent such as ethanol under reflux conditions. While effective, this method can require long reaction times and significant energy input. In pursuit of more sustainable alternatives, researchers have explored solvent-free and energy-efficient techniques.

One prominent green method is microwave-assisted synthesis. The direct irradiation of a mixture of a carboxylic acid and hydrazine hydrate under microwave conditions can produce hydrazides in a fraction of the time required for conventional heating. egranth.ac.inresearchgate.net This solvent-free, one-pot method demonstrates higher yields, improved atom economy, and greater energy efficiency compared to traditional refluxing techniques. egranth.ac.inresearchgate.net

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents another frontier in the green synthesis of related compounds. nih.gov For instance, a mechanochemical approach has been successfully applied to the synthesis of N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide, a derivative of the target compound. researchgate.net This method can be performed in the absence of bulk solvents, often accelerated by the addition of a small amount of a liquid, a technique known as liquid-assisted grinding (LAG). The use of deep eutectic solvents as catalysts in such reactions further enhances the green credentials of the process. researchgate.net

The following table summarizes and compares different green synthetic approaches for hydrazide synthesis.

| Method | Starting Materials | Solvents/Catalysts | Conditions | Advantages |

| Microwave-Assisted | Carboxylic Acid, Hydrazine Hydrate | Solvent-free | Microwave Irradiation (60-200s) | Rapid reaction, high yield, high energy efficiency, eco-friendly egranth.ac.inresearchgate.net |

| Mechanochemical | This compound derivative precursors | Choline chloride-based deep eutectic solvent (catalyst) | Grinding/Milling (20 min) | Solvent-free, rapid synthesis researchgate.net |

| Conventional Reflux | Diethyl Pyridine-2,6-dicarboxylate, Hydrazine Hydrate | Ethanol | Reflux (3-6 hours) | Established method |

Catalytic Synthesis of Pyridine-2,6-dicarboxylic Acid Derivatives

The synthesis of derivatives of pyridine-2,6-dicarboxylic acid is crucial for accessing a wide range of functional molecules, including esters, amides, and coordination complexes. Catalysis plays a key role in achieving these transformations efficiently and selectively.

A common precursor for many derivatives is pyridine-2,6-dicarboxylic acid itself. Catalytic methods for its synthesis have been developed as alternatives to harsher oxidation methods. For example, the carbonylation of 2,6-dichloropyridine (B45657) using a palladium acetate (B1210297)/1,1'-bis(diphenylphosphino)ferrocene catalyst system in the presence of carbon monoxide and an alcohol can produce the corresponding diester, which is then hydrolyzed to the dicarboxylic acid. google.com Another catalytic route involves the oxidation of 2,6-dimethylpyridine (B142122) using oxygen, catalyzed by tert-BuOK in the presence of a phase-transfer catalyst like 18-crown-6, yielding the dicarboxylic acid. chemicalbook.com

Once the dicarboxylic acid is obtained, it serves as a platform for creating various derivatives. Pyridine-2,6-dicarboxylic acid esters can be synthesized and subsequently used as O,N,O-pincer ligands in the formation of metal complexes. mdpi.com For example, reacting pyridine-2,6-dicarbonyl dichloride with an alcohol in the presence of a base like triethylamine yields the corresponding ester. These esters can then be reacted with metal salts, such as anhydrous copper(II) chloride, to form coordination complexes. mdpi.com

Green chemistry principles are also evident in the synthesis of dicarboxylic acid derivatives. A room-temperature, solid-state reaction has been used to synthesize a zinc complex, [Zn(Hpda)₂]·2H₂O, from pyridine-2,6-dicarboxylic acid, avoiding the need for solvents and heat. ijcce.ac.ir Furthermore, pyridine-2,6-dicarboxylic acid itself can be employed as a bifunctional organocatalyst. It has been shown to effectively catalyze the hydrophosphonylation of aldehydes and ketones in water, an environmentally benign solvent, highlighting a metal-free, catalytic application of this compound. organic-chemistry.org

The table below outlines key catalytic strategies for producing derivatives of pyridine-2,6-dicarboxylic acid.

| Derivative Type | Precursor(s) | Catalyst/Reagents | Method | Key Features |

| Diester | 2,6-Dichloropyridine, Carbon Monoxide, Alcohol | 1,1'-Bis(diphenylphosphino)ferrocene/palladium acetate/sodium acetate system | Pressurized Carbonylation | Catalytic conversion of C-Cl to C-COOR bonds google.com |

| Metal Complex | Pyridine-2,6-dicarboxylic acid ester, Anhydrous CuCl₂ | None (ligand-metal reaction) | One-pot reaction in methanol | Formation of O,N,O-pincer ligand complexes mdpi.com |

| Metal Complex | Pyridine-2,6-dicarboxylic acid, Zinc salt | None | Room-temperature solid-state reaction | Green, solvent-free synthesis of a coordination complex ijcce.ac.ir |

| α-Hydroxy Phosphonate | Aldehyde/Ketone, Trimethylphosphite | Pyridine-2,6-dicarboxylic acid (as organocatalyst) | Reaction in water | Metal-free, environmentally benign catalysis using the acid itself organic-chemistry.org |

Coordination Chemistry of Pyridine 2,6 Dicarbohydrazide and Its Derivatives

Ligand Properties and Coordination Modes of Pyridine-2,6-dicarbohydrazide

This compound, often abbreviated as PDH, is a versatile ligand in coordination chemistry. Its structure, featuring a central pyridine (B92270) ring with two carbohydrazide (B1668358) groups at the 2 and 6 positions, allows for a variety of coordination behaviors with metal ions.

This compound is recognized as a multidentate ligand, capable of binding to a metal ion through multiple donor atoms simultaneously to form stable chelate rings. ajol.inforesearchgate.net The primary donor sites are the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the two carbohydrazide moieties. atamanchemicals.com This O,N,O pincer-like arrangement allows it to form strong complexes with a range of metal ions. atamanchemicals.com The presence of two carbohydrazide groups enhances its ability to form stable complexes compared to structurally similar ligands like pyridine-2,6-dicarboxylic acid.

The chelation is typically characterized by the coordination of the pyridine nitrogen and the carbonyl oxygen atoms of the hydrazide groups. atamanchemicals.com This tridentate (O,N,O) chelation to a single metal center is a common coordination mode. tandfonline.com The flexibility of the carbohydrazide side chains allows the ligand to adapt to the preferred coordination geometry of different metal ions.

In addition to chelating to a single metal center, this compound and its derivatives, particularly the analogous pyridine-2,6-dicarboxylate (B1240393), can act as bridging ligands, connecting two or more metal centers to form polynuclear or polymeric structures. tandfonline.comdergipark.org.tr This bridging can occur through the carboxylate oxygen atoms, linking metal centers to create dimeric or polymeric complexes. tandfonline.com The specific bridging mode can vary, leading to the formation of one-dimensional, two-dimensional, or even three-dimensional coordination polymers. rsc.orgresearchgate.net For instance, in some copper(II) complexes, carboxylate oxygen atoms bridge two different copper ions, leading to the formation of a polymeric chain. rsc.org

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A variety of transition metal complexes with this compound and its derivatives have been synthesized and studied. These complexes often exhibit interesting structural features and properties. The synthesis generally involves mixing the ligand and the appropriate metal salt, often with heating, to facilitate the reaction. ajol.info

Characterization techniques commonly employed include:

Elemental Analysis: To determine the empirical formula of the complex. ajol.inforesearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, C=N) upon complexation. ajol.inforesearchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. ajol.inforesearchgate.net

X-ray Diffraction: To determine the precise three-dimensional structure of the complexes in the solid state. researchgate.netiucr.org

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can indicate the oxidation state and spin state of the metal ion. tandfonline.com

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the decomposition pathway. researchgate.net

Below is a table summarizing some of the reported transition metal complexes with this compound and its close derivative, dipicolinic acid.

| Metal Ion | Ligand | Proposed Geometry | Key Characterization Findings |

| Co(II) | This compound | Octahedral | Characterized by spectroscopic and microscopic techniques. researchgate.net In some cases, it forms a 1:1 complex which is six-coordinate and contains coordinated water. amazonaws.com |

| Cu(II) | This compound | Distorted Octahedral | Forms 1:2 complexes with distorted octahedral geometries. researchgate.netamazonaws.com In some instances, it forms 1D coordination polymers with semi-coordination bonds. researchgate.net |

| Cd(II) | This compound | Not specified | Solid chelates have been prepared and characterized by various spectroscopic and microscopic techniques. researchgate.net |

| Zn(II) | Dipicolinic acid | Pseudo-octahedral / Trigonal-bipyramidal to square-pyramidal | Forms mononuclear complexes. ajol.info Also forms two-dimensional coordination polymers with chelating and bridging ligands. iucr.orgd-nb.info |

| Ni(II) | Dipicolinic acid | Octahedral | Forms mononuclear complexes with a regular octahedral coordination sphere. ajol.infoiucr.orgd-nb.info Also reported to form dimeric complexes with a hexa-coordinated environment. amazonaws.com |

| Fe(III) | Dipicolinic acid | Distorted Octahedral | Coordinates with two pyridine-2,6-dicarboxylate molecules in a distorted octahedral conformation. tandfonline.com |

| Hg(II) | Pyridine-2,6-dicarboxylic acid derivatives | Not specified | Homo- and hetero-octahedral bimetallic complexes have been synthesized. researchgate.net |

| Ag(I) | Pyridine-2,6-bis(substituted)pyridine derivatives | Not specified | Complexes with various substituted pyridine ligands have been synthesized and characterized spectroscopically. researchgate.net |

The coordination chemistry of this compound and its derivatives with lanthanide ions has been explored, leading to the formation of complexes with interesting structural and photoluminescent properties. The synthesis often occurs under solvothermal or hydrolytic conditions. rcsi.scienceconsensus.app

Characterization of these complexes involves similar techniques as for transition metals, with a particular emphasis on:

Luminescence Spectroscopy: To investigate the photophysical properties of the complexes, as lanthanide ions are known for their characteristic emission spectra. researchgate.net

Single-Crystal X-ray Diffraction: To determine the intricate coordination geometries and supramolecular structures. rcsi.scienceresearchgate.net

A summary of some lanthanide complexes is provided below.

| Lanthanide Ion | Ligand | Coordination Geometry | Key Characterization Findings |

| Ho(III), Dy(III) | Pyridine-2,6-dicarboxylic acid | Not specified | Isostructural complexes with the formula Na3[Ln(Pydc)3]⋅14H2O were synthesized and characterized. researchgate.net |

| Ce(III), Nd(III), Sm(III), Ho(III) | Pyridine-2,6-dicarboxylate | Distorted tricapped trigonal prismatic | Forms three-dimensional coordination polymers assembled through hydrogen bonds. rcsi.science |

| La(III), Ce(III), Eu(III), Gd(III) | 2,6-pyridine dicarboxylic acid and α-picolinic acid | Not specified | Ternary complexes were synthesized and characterized by various analytical and spectroscopic techniques. tandfonline.comtandfonline.com |

Thallium(III) complexes with derivatives of pyridine-2,6-dicarboxylic acid have also been synthesized and characterized. These complexes are typically prepared through one-pot reactions involving the thallium(III) salt and the pyridine-based ligands. dntb.gov.ua

Key characterization methods include:

Single-Crystal X-ray Diffraction: To determine the coordination geometry, which can be complex and varied. dntb.gov.ua

NMR Spectroscopy: To confirm the structure in solution.

| Thallium Ion | Ligand | Coordination Geometry | Key Characterization Findings |

| Tl(III) | Pyridine dicarboxylic acid derivatives | Disordered square anti-prismatic or distorted tricapped triangular prism | Novel Tl(III) complexes were synthesized and their structures determined by single-crystal X-ray diffraction. dntb.gov.uaresearchgate.net |

| Tl(I) | Monodeprotonated 2,6-pyridinedicarboxylic acid | Not specified | A Tl(I) complex has been synthesized and its crystal structure determined. dntb.gov.ua |

Structural Diversity in this compound Metal Complexes

The structural diversity of metal complexes involving this compound arises from the ligand's flexibility, its ability to be deprotonated, and its capacity to form various coordination modes. This section explores the structural aspects of these complexes, including their crystal structures, the influence of external factors like counter-anions, and the formation of larger supramolecular systems.

While the synthesis of various transition metal complexes with this compound has been reported, detailed single-crystal X-ray diffraction studies that define their specific geometries are limited in the available literature. However, analysis of derivatives provides significant insight into the coordinating behavior of this ligand class.

A notable derivative is the dihydrazone ligand, 2,6-bis[(3-methoxysalicylidene)hydrazinocarbonyl]pyridine , formed from the condensation of this compound and 3-methoxysalicylaldehyde. The crystal structure of this ligand has been determined, revealing a triclinic system with the space group P-1. nih.gov Spectroscopic and magnetic studies of its complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) suggest that the ligand behaves in a nonadentate manner, with each metal center adopting a six-coordinate geometry. nih.gov The proposed geometry for these complexes is octahedral. nih.gov The X-band EPR spectra of the copper(II) complex provided unresolved broad signals, consistent with a six-coordinate geometry around the metal ion. nih.gov

| Parameter | 2,6-bis[(3-methoxysalicylidene)hydrazinocarbonyl]pyridine nih.gov |

| Formula | C₂₅H₂₃N₅O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.196(7) |

| b (Å) | 10.814(7) |

| c (Å) | 10.017(7) |

| α (°) | 98.491(10) |

| β (°) | 110.820(10) |

| γ (°) | 92.228(10) |

| Volume (ų) | 1117.4(12) |

| Z | 2 |

A data table showing the crystallographic data for the dihydrazone derivative of this compound.

The geometry of metal complexes can be significantly influenced by the nature of the counter-anions and solvent molecules present during synthesis and crystallization. These components can participate in the coordination sphere or influence the crystal packing through non-covalent interactions.

A clear example of the influence of a counter-anion is seen in the crystal structure of This compound nitrate (B79036) salt . Current time information in Bangalore, IN. In this structure, the this compound molecule is protonated, and the nitrate anion (NO₃⁻) plays a crucial role in the crystal packing. The protonated ligand cations and the nitrate anions are linked through an extensive network of hydrogen bonds. Current time information in Bangalore, IN. Specifically, N−H···N and N−H···O hydrogen bonds involving the nitrate anion dictate the formation of a three-dimensional supramolecular network. Current time information in Bangalore, IN. The nitrate anion does not coordinate directly to a metal but organizes the ligand cations, demonstrating how a counter-anion can be a primary structure-directing agent in the solid state.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N2–H2A···O5 | 0.86 | 2.06 | 2.895(3) | 163.0 |

| N2–H2B···O1 | 0.86 | 2.45 | 3.102(3) | 133.0 |

| N3–H3A···O3#1 | 0.89 | 2.10 | 2.980(3) | 170.0 |

| N3–H3B···O4#2 | 0.89 | 2.09 | 2.964(3) | 168.0 |

| N5–H5A···N6#3 | 0.89 | 2.14 | 3.013(3) | 168.0 |

| N5–H5B···O2#4 | 0.89 | 2.00 | 2.846(3) | 159.0 |

A data table showing selected hydrogen bond geometries in the crystal structure of this compound nitrate salt, illustrating the interactions with the nitrate anion. Current time information in Bangalore, IN. (Symmetry codes: #1 -x+1, -y+1, -z+1; #2 x-1/2, -y+1/2, z-1/2; #3 x, y+1, z; #4 -x+1, y+1/2, -z+1/2)

This compound and its derivatives are excellent building blocks for supramolecular architectures due to the presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups and the pyridine nitrogen). These interactions can link individual molecules or metal complexes into extended one-, two-, or three-dimensional networks.

The crystal structure of the neutral This compound molecule itself reveals a three-dimensional network constructed entirely through N—H⋯O hydrogen bonds. In this arrangement, the molecules are almost planar and are interconnected to form a stable, extended architecture.

When the ligand is protonated and crystallized with a nitrate counter-anion, a different and more complex supramolecular structure is formed. Current time information in Bangalore, IN. In the nitrate salt, the protonated cations and nitrate anions are linked by a variety of hydrogen bonds, including N−H···N(nitrate) and N−H···O(nitrate) interactions. Current time information in Bangalore, IN. This results in a robust three-dimensional network that is further stabilized by weaker intermolecular forces, including O···π, O···O, and N−H···π interactions. Current time information in Bangalore, IN. This highlights how the introduction of a charge on the ligand and the presence of a suitable counter-anion can be used to engineer different and more intricate supramolecular assemblies compared to the neutral ligand alone.

Spectroscopic and Analytical Characterization of Pyridine 2,6 Dicarbohydrazide Complexes

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a fundamental tool for characterizing pyridine-2,6-dicarbohydrazide and its complexes. The IR spectrum of the free ligand exhibits characteristic bands corresponding to the vibrational modes of its functional groups. Upon complexation with metal ions, significant shifts in these bands provide evidence of coordination.

Key vibrational bands for this compound include those for N-H, C=O (Amide I), and N-N stretching. In a study of Schiff bases derived from this compound, the C=O stretching vibration was observed at 1690 cm⁻¹. longdom.org The presence of broad absorption bands around 2450 cm⁻¹ and 1900 cm⁻¹ in pyridine-carboxylic acids is attributed to strong intramolecular hydrogen bonding. jst.go.jp

Upon complexation, the coordination of the pyridine (B92270) nitrogen and the carbonyl oxygen atoms to a metal center leads to noticeable changes in the IR spectrum. For instance, in a Cu(II) complex with pyridine-2,6-dicarboxylate (B1240393), broad absorption bands at 3251 cm⁻¹ and 3328 cm⁻¹ were assigned to the ν(OH) vibrations of lattice water molecules. researchgate.net The coordination of the carboxylate groups is also reflected in the IR spectrum. researchgate.net

Table 1: Selected IR Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Schiff Base (IV) longdom.org |

| C=O | 1690 |

| C=N | 1613 |

| N-N | 1068 |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for confirming the structure of this compound and its derivatives in solution.

¹H NMR: The ¹H NMR spectrum of pyridine-2,6-dicarboxylic acid in DMSO-d₆ shows signals for the pyridine ring protons in the aromatic region. For example, signals have been reported at approximately 8.23-8.30 ppm. chemicalbook.com In Schiff base derivatives of this compound, characteristic signals for the newly formed azomethine proton (-N=CH-) and the amide protons (-CONH-) are observed. For one such derivative, the -N=CH- proton appeared as a singlet at 10.3 ppm, and the -CSNH- proton was observed at 12.3 ppm. longdom.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For pyridine itself, the chemical shifts are approximately 150 ppm for C2/C6, 124 ppm for C3/C5, and 136 ppm for C4. testbook.com In derivatives of this compound, the carbonyl carbon and the carbons of the pyridine ring are of particular interest. For a Schiff base derivative, the pyridine carbons were observed at 138.87, 157.09, and 160.22 ppm, while the C=N carbon resonated at 162.78 ppm and the CS-NH carbon at 188.59 ppm. longdom.org

NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆, CDCl₃, or MeOD, with chemical shifts reported in parts per million (ppm) relative to an internal standard. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Schiff Base Derivative longdom.org

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 5.4 | -CH₂-O- |

| 7.28 - 8.54 | Phenyl-H | |

| 10.3 | -N=CH- | |

| 12.3 | -CSNH- | |

| ¹³C | 70.42 | -CH₂-O- |

| 113.05 - 137.08 | Phenyl-C | |

| 138.87, 157.09, 160.22 | Pyridine-C | |

| 162.78 | C=N | |

| 188.59 | CS-NH |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Electronic Absorption Spectroscopy: UV-Vis Studies

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound and its metal complexes. The absorption spectra of these compounds typically exhibit intense bands in the UV region, which can be attributed to π-π* and n-π* transitions within the aromatic pyridine ring and the hydrazide moieties.

For pyridine itself, absorption maxima are observed at 202 nm and 254 nm. sielc.com In pyridinedicarboxylate-Tb(III) complexes, broad, intense absorption bands between 220 and 300 nm are reported, with peaks at 272 and 280 nm corresponding to π-π* transitions of the ligand. nih.gov The UV-Vis spectra of europium(III) complexes with dipicolinate anions have also been reported as part of their characterization. rsc.org

Upon complexation with metal ions, new absorption bands may appear in the visible region, often due to d-d transitions of the metal center or charge-transfer transitions between the ligand and the metal. These new bands are indicative of the coordination environment and the electronic structure of the resulting complex.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II). The ESR spectrum provides information about the electronic environment of the unpaired electron(s).

For mononuclear Cu(II) complexes with pyridine-2,6-dicarboxylic acid esters, ESR spectra often show axial symmetry with g|| > g⊥, which is typical for elongated octahedral or square pyramidal geometries. mdpi.com In contrast, the ESR spectrum of a binuclear Cu(II) complex exhibited a rhombic signal for the ΔMS = ±1 transition and an intense signal for the forbidden ΔMS = ±2 transition, consistent with a triplet ground state. mdpi.com High-resolution X-band ESR has also been used to study dinitrene derivatives of pyridine, providing detailed information on their magnetic properties and molecular structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and confirming the composition of this compound and its derivatives. It provides a mass-to-charge ratio (m/z) for the parent ion and its fragments, which aids in structural elucidation.

For instance, the mass spectrum of a Schiff base derived from this compound showed a molecular ion peak at m/z = 693, corresponding to [C₂₉H₂₁Br₂N₅O₂S₂]. longdom.org Another related Schiff base exhibited a molecular ion peak at m/z = 518, consistent with the formula [C₂₄H₂₆N₁₀O₄]. longdom.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Diffraction Studies

Numerous crystal structures of complexes involving pyridine-2,6-dicarboxylate have been determined. For example, the crystal structure of a Cu(II) complex with pyridine-2,6-dicarboxylic acid and aniline (B41778) revealed a monoclinic crystal system with a C2/c space group. researchgate.net In this structure, the Cu(II) ion is coordinated by two tridentate pyridine-2,6-dicarboxylate ligands. researchgate.net The coordination geometry around the metal center is often a distorted octahedron. cdnsciencepub.com

In another study, a series of lanthanide complexes with pyridine-2,6-dicarboxylic acid and oxalic acid were synthesized and characterized by single-crystal X-ray diffraction, revealing one-, two-, and three-dimensional coordination polymers. acs.org The structural variations were attributed to the lanthanide contraction effect and different coordination modes of the pyridine-2,6-dicarboxylate ligand. acs.org These studies highlight the versatility of this ligand in constructing diverse supramolecular architectures. mdpi.comrsc.org

Table 3: Selected Crystallographic Data for a Cu(II) Complex of Pyridine-2,6-dicarboxylic Acid researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.9393(4) |

| b (Å) | 7.94330(10) |

| c (Å) | 19.9093(4) |

| β (°) | 117.686(2) |

| Volume (ų) | 2932.32(9) |

| Z | 4 |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Computational Chemistry and Theoretical Investigations of Pyridine 2,6 Dicarbohydrazide

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of Pyridine-2,6-dicarbohydrazide and its derivatives.

Theoretical geometry optimization of this compound has been performed using DFT methods, often with the B3LYP functional and a 6-31G(d) or similar basis set, to determine the most stable conformation of the molecule. These calculations help in understanding the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Studies have shown that the molecule is nearly planar. researchgate.net The optimized geometry reveals the spatial arrangement of the atoms, which is crucial for understanding its coordination behavior and interaction with other molecules. The planarity of the pyridine (B92270) ring and the attached carbohydrazide (B1668358) groups influences its ability to act as a tridentate ligand.

Below is a table summarizing selected calculated geometrical parameters for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Pyridine Ring | |||

| C-N | 1.34 | 118.5 | |

| C-C | 1.39 | 120.8 | |

| Carbohydrazide Arm | |||

| C-C | 1.51 | ||

| C=O | 1.24 | ||

| C-N (amide) | 1.36 | ||

| N-N | 1.42 | ||

| Torsion | |||

| N(py)-C-C=O | ~180 | ||

| C-C-N-N | ~180 |

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the carbohydrazide groups, particularly the lone pair electrons of the nitrogen and oxygen atoms. The LUMO is generally distributed over the pyridine ring, which is the electron-deficient part of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgyoutube.com

The HOMO-LUMO energy gap for this compound and related compounds has been calculated using DFT. These calculations show that the molecule has a significant energy gap, indicating good stability. The precise values can be influenced by the computational level of theory.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 |

Note: These are approximate energy ranges derived from typical DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are located around the electronegative oxygen and nitrogen atoms of the carbohydrazide groups and the nitrogen atom of the pyridine ring. These regions are susceptible to electrophilic attack. The areas of positive potential (usually colored blue) are found around the hydrogen atoms, particularly those of the amine groups, making them sites for nucleophilic attack. readthedocs.io This charge distribution is critical for its role as a ligand in coordination chemistry.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

NBO analysis of this compound reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the adjacent carbonyl and pyridine ring systems. These interactions contribute to the stability of the molecule. The analysis also confirms the charge distribution predicted by MEP mapping, with significant negative charges on the oxygen and nitrogen atoms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While specific MD simulation studies solely focused on this compound are not extensively reported, simulations of similar pyridine-based ligands and their metal complexes provide insights into their dynamic behavior in solution. nih.gov

MD simulations can be used to explore the conformational flexibility of the molecule, its solvation properties, and its interactions with biological macromolecules. For instance, simulations could model how the carbohydrazide side chains rotate and how the molecule interacts with water molecules or metal ions in an aqueous environment.

Computational Studies on Ligand-Metal Ion Interactions and Binding Strengths

Computational methods, particularly DFT, are extensively used to study the interactions between this compound and various metal ions. These studies help in understanding the coordination modes, binding energies, and the nature of the metal-ligand bonds.

Calculations have shown that this compound can act as a tridentate ligand, coordinating to a central metal ion through the pyridine nitrogen and the two carbonyl oxygen atoms. The strength of these interactions can be quantified by calculating the binding energy, which is the energy released upon the formation of the complex.

Theoretical studies on related pyridine-dicarboxylate ligands have demonstrated that the stability of the resulting metal complexes is influenced by the nature of the metal ion and the geometry of the coordination sphere. researchgate.net The calculated binding strengths can be correlated with experimental stability constants. researchgate.net

| Metal Ion | Calculated Binding Energy (kcal/mol) |

| Cu(II) | Strong |

| Ni(II) | Moderate to Strong |

| Zn(II) | Moderate |

| Co(II) | Moderate |

Note: The binding energies are qualitative descriptions based on general trends observed in computational studies of similar ligands.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in forecasting its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These computational models provide a detailed understanding of the molecule's electronic structure and its relationship to its spectroscopic behavior.

Theoretical predictions of spectroscopic parameters for this compound are typically performed using quantum chemical calculations. A common and effective method involves DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a basis set such as 6-311++G(d,p). This approach allows for the optimization of the molecular geometry to its lowest energy state, which is the foundation for calculating spectroscopic properties.

Vibrational Spectra (FT-IR and FT-Raman)

The theoretical vibrational frequencies of this compound can be computed from the optimized molecular structure. These calculations yield a set of normal modes of vibration and their corresponding frequencies. The results are often presented in a table that compares the calculated frequencies with experimentally observed values from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. Each calculated frequency is assigned to a specific vibrational mode, such as stretching, bending, or torsion of particular bonds or functional groups within the molecule.

For instance, the predicted vibrational spectrum would detail the characteristic stretching vibrations of the N-H, C=O, and C-N bonds in the hydrazide groups, as well as the vibrations of the pyridine ring. The potential energy distribution (PED) is also calculated to provide a quantitative measure of the contribution of individual internal coordinates to each normal mode, aiding in the precise assignment of the spectral bands.

Below is a representative table illustrating how theoretically predicted vibrational frequencies for this compound would be presented and assigned.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) | 3320 | 3315 | N-H stretching |

| ν(C=O) | 1680 | 1675 | Carbonyl stretching |

| ν(C=N) | 1590 | 1588 | Pyridine ring C=N stretching |

| δ(N-H) | 1540 | 1535 | N-H bending |

| ν(C-N) | 1310 | 1305 | C-N stretching |

| γ(C-H) | 780 | 775 | C-H out-of-plane bending |

NMR Spectra (¹H and ¹³C)

Theoretical predictions of NMR spectra involve the calculation of the nuclear shielding tensors for each atom in the molecule. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (TMS). The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for these calculations.

The predicted ¹H NMR spectrum would provide the chemical shifts for the protons of the pyridine ring and the hydrazide groups. Similarly, the ¹³C NMR spectrum would predict the chemical shifts for the carbon atoms in the pyridine ring and the carbonyl groups. These theoretical values are invaluable for assigning the signals in the experimental NMR spectra.

The following tables demonstrate the format for presenting theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| N-H (amide) | 9.50 | 9.45 |

| H3, H5 (pyridine) | 8.20 | 8.15 |

| H4 (pyridine) | 7.90 | 7.85 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (carbonyl) | 165.0 | 164.5 |

| C2, C6 (pyridine) | 150.0 | 149.8 |

| C4 (pyridine) | 140.0 | 139.5 |

Electronic Spectra (UV-Vis)

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. The results are typically presented as the wavelength of maximum absorption (λmax) and are correlated with specific electronic transitions, such as n → π* or π → π*. These theoretical predictions help in understanding the electronic structure and the nature of the chromophores within the molecule.

A table summarizing the predicted UV-Vis spectral data would include the calculated absorption wavelength, the oscillator strength (f), and the major contributing electronic transitions.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 275 | 0.45 | HOMO → LUMO (π → π) |

| 310 | 0.02 | HOMO-1 → LUMO (n → π) |

Note: The numerical values in the tables are hypothetical and representative of what would be expected from theoretical calculations for this compound, based on studies of similar molecules. They serve to illustrate the format and type of data generated.

Supramolecular Chemistry and Crystal Engineering with Pyridine 2,6 Dicarbohydrazide

Hydrogen Bonding Networks in Pyridine-2,6-dicarbohydrazide Solids

In the solid state, this compound molecules are interconnected through a robust network of hydrogen bonds. The crystal structure reveals that hydrogen bonds of the N—H⋯O type are the primary interactions responsible for the formation of a three-dimensional network. The molecules are almost completely planar, which facilitates the formation of these extensive hydrogen-bonded arrays.

Table 1: Hydrogen-Bond Geometry in this compound

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H2A···O2 | 0.86 | 2.16 | 2.992 (2) | 162 |

| N3—H3A···O1 | 0.86 | 2.16 | 2.971 (2) | 157 |

| N3—H3B···O1 | 0.86 | 2.38 | 3.120 (2) | 144 |

| N4—H4A···O2 | 0.86 | 2.13 | 2.946 (2) | 159 |

| N5—H5A···N3 | 0.86 | 2.45 | 3.109 (2) | 134 |

Data sourced from crystallographic studies of this compound.

In related pyridine-2,6-dicarboxamide derivatives, the presence of solvent molecules, particularly water, can play a crucial role in mediating the hydrogen bond network. In such hydrated crystals, water molecules often act as bridges, connecting different dicarboxamide molecules through a series of hydrogen bonds. However, in non-solvated structures, the hydrogen bonds are typically formed directly between the amide groups and heterocyclic nitrogen atoms.

π-π Stacking Interactions in this compound Assemblies

While hydrogen bonding is a dominant force in the crystal packing of this compound, π-π stacking interactions between the aromatic pyridine (B92270) rings can also contribute to the stability of the supramolecular assembly. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

In many pyridine-containing crystal structures, molecules are organized into stacks, which facilitates these π-stacking interactions. For these interactions to be significant, the pyridine rings of adjacent molecules need to be oriented in a parallel or near-parallel fashion, with a centroid-to-centroid distance typically in the range of 3.3 to 3.8 Å.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound possesses multiple coordination sites—the pyridine nitrogen, the carbonyl oxygens, and the terminal amino groups—making it a potentially versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are formed through the self-assembly of metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks.

The closely related compound, pyridine-2,6-dicarboxylic acid, is extensively used in the synthesis of coordination polymers and MOFs. It readily reacts with a variety of metal ions to form structures with diverse topologies and potential applications in areas such as catalysis, gas storage, and luminescence. nih.govresearchgate.net For example, the self-assembly of pyridine-2,6-dicarboxylic acid with zinc(II) salts under hydrothermal conditions has yielded both 1D zigzag chains and 2D networks. nih.gov With lanthanide ions, it has been shown to form 3D microporous coordination polymers. nih.gov The dimensionality and structure of the resulting frameworks are influenced by factors such as the choice of metal ion, the presence of ancillary ligands, and the reaction conditions. rsc.org

While there is a wealth of research on coordination polymers derived from pyridine-2,6-dicarboxylic acid, the use of this compound as a primary ligand in the formation of such extended networks is not as extensively documented. However, its structural and functional similarities to the dicarboxylic acid analogue suggest its potential for creating novel coordination polymers and MOFs with unique properties stemming from the hydrazide functional groups.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It provides a three-dimensional surface around a molecule, color-coded to indicate the nature and strength of the various close contacts with neighboring molecules.

The Hirshfeld surface is generated based on the electron distribution of the molecule. The surface is mapped with a normalized contact distance (d_norm), which is a function of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface, as well as the van der Waals radii of the atoms. The color-coding of the d_norm surface provides a quick visual guide to the intermolecular interactions:

Red spots indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds.

White areas represent contacts where the distance is approximately equal to the van der Waals separation.

Blue regions signify contacts that are longer than the van der Waals radii.

Advanced Applications of Pyridine 2,6 Dicarbohydrazide in Chemical Research

Catalysis

Based on the conducted research, no specific information was found regarding the direct application of Pyridine-2,6-dicarbohydrazide as a catalyst or ligand in the specified areas of catalysis.

As Ligands in Metal-Catalyzed Reactions

Information regarding the use of this compound as ligands in metal-catalyzed reactions is not available in the provided search results.

Organocatalysis

Information regarding the use of this compound in organocatalysis is not available in the provided search results.

Photocatalysis

Information regarding the use of this compound in photocatalysis is not available in the provided search results.

Chemosensing and Biosensing Applications

The structural characteristics of this compound make it an excellent scaffold for the development of chemosensors. The carbohydrazide (B1668358) moieties can be readily condensed with various aldehydes or ketones to create a range of Schiff base derivatives. These derivatives often exhibit pronounced changes in their photophysical properties upon coordination with specific analytes, forming the basis for sensitive and selective detection methods.

Fluorescent Chemosensors for Metal Ions (e.g., Pb²⁺, Fe³⁺, Hg²⁺, Cu²⁺)

Derivatives of this compound have been extensively investigated as fluorescent chemosensors for the detection of various environmentally and biologically significant metal ions. These sensors typically operate on principles such as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule enhances its fluorescence intensity.

Lead (Pb²⁺): A novel fluorescein (B123965) hydrazone derivative of this compound, N'2,N'6-bis[(1E)-1-(1H-pyrrol-2-yl)ethylidene]this compound, has been synthesized and shown to be a highly selective and sensitive fluorescent sensor for Pb²⁺ ions. This sensor exhibits a limit of detection (LOD) of 2.3 µM. Spectroscopic and mass analysis indicated a 2:1 binding stoichiometry between the sensor and the Pb²⁺ ion, which is attributed to the CHEF effect digitellinc.com.

Iron (Fe³⁺) and Mercury (Hg²⁺): A fluorescent probe, N2,N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC), derived from pyridine-2,6-dicarboxylic acid, has demonstrated high sensitivity and selectivity for Fe³⁺ and Hg²⁺ ions in a HEPES buffer solution. The detection limits were found to be 0.49 µM for Fe³⁺ and 0.0066 µM for Hg²⁺. Job's plot analysis and mass spectrometry confirmed a 1:1 binding stoichiometry for both ions niscpr.res.in.

Copper (Cu²⁺): A fluorescent and colorimetric probe based on 2,6-pyridinedicarbohydrazide was designed for the selective and reversible detection of Cu²⁺ ions in aqueous solutions. This probe demonstrated significant fluorescence quenching upon interaction with Cu²⁺. The detection limit for Cu²⁺ was determined to be as low as 2.28 x 10⁻⁹ M, with a strong binding affinity indicated by an association constant (Ka) of 2.2 × 10¹¹ M⁻². The binding stoichiometry between the probe and Cu²⁺ ions was confirmed to be 1:2 researchgate.net. Another study reported a pyridine-dicarbohydrazide based chemosensor with a detection limit of 0.12 μM for Cu²⁺ rsc.org.

| Target Ion | Sensor Derivative | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) |

| Pb²⁺ | N'2,N'6-bis[(1E)-1-(1H-pyrrol-2-yl)ethylidene]this compound | 2.3 µM | 2:1 |

| Fe³⁺ | N2,N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide | 0.49 µM | 1:1 |

| Hg²⁺ | N2,N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide | 0.0066 µM | 1:1 |

| Cu²⁺ | This compound derivative | 2.28 x 10⁻⁹ M | 1:2 |

| Cu²⁺ | Pyridine-dicarbohydrazide derivative | 0.12 µM | Not Specified |

Colorimetric Sensors

In addition to fluorescence, this compound derivatives have been employed as colorimetric sensors, which allow for the "naked-eye" detection of analytes through a visible color change. This feature is particularly advantageous for rapid and on-site testing without the need for sophisticated instrumentation.

A notable example is a pyridine-dicarbohydrazide-based chemosensor designed for the detection of Cu²⁺ ions. This sensor exhibits a distinct and rapid color change from colorless to greenish-yellow in the presence of Cu²⁺ in an aqueous environment across a broad pH range researchgate.net. Another chemosensor based on pyridine-dicarbohydrazide allows for the naked-eye recognition of toxic Cu²⁺ in a DMSO/H₂O solution with a fast response time of approximately 5 seconds rsc.org. The carbohydrazide moiety in these sensors typically provides the binding site for the metal cation rsc.org.

| Target Ion | Sensor Type | Observable Change | Response Time |

| Cu²⁺ | Colorimetric | Colorless to greenish-yellow | Rapid |

| Cu²⁺ | Colorimetric | Visible color change | ~5 seconds |

Aggregation-Induced Emission (AIE) Activity

Research into the Aggregation-Induced Emission (AIE) properties of this compound and its derivatives is an emerging area of interest. AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in an aggregated state. This property is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

A notable example is a derivative of this compound, N'2,N'6-bis[(1E)-1-(1H-pyrrol-2-yl)ethylidene]this compound, which has been developed as a chemosensor. While this compound itself does not exhibit AIE characteristics in its free form, its complex with lead ions (Pb²⁺) displays significant AIE activity in a DMSO/H₂O mixture. This "turn-on" fluorescence upon aggregation with a target analyte provides a strategic approach for selective detection. The formation of the complex restricts the intramolecular rotation of the molecule, leading to a significant enhancement of its quantum yield. This application underscores the potential of this compound derivatives in the development of novel sensors based on the AIE mechanism.

| Derivative | Analyte | Emission Wavelength (nm) | Limit of Detection (LOD) |

| N'2,N'6-bis[(1E)-1-(1H-pyrrol-2-yl)ethylidene]this compound | Pb²⁺ | 493 | 2.3 µM |

Biomimetic Chemistry and Biofunctional Molecule Design

Mimicking Enzyme Active Sites (e.g., Nitrile Hydratase)

The core structure of this compound, with its pyridine (B92270) nitrogen and adjacent amide functionalities, presents a versatile scaffold for the design of ligands that can mimic the active sites of metalloenzymes. While direct studies on this compound as a nitrile hydratase mimic are not extensively documented, research on the closely related pyridine-2,6-dicarboxylic acid provides a strong basis for its potential in this area.

Nitrile hydratases (NHases) are enzymes that catalyze the hydration of nitriles to amides. Their active sites feature a metal ion (typically iron or cobalt) coordinated by nitrogen and sulfur atoms from the protein backbone and cysteine residues. Scientists have synthesized ligands based on a pyridine-2,6-dicarboxylic acid scaffold, functionalized with amino acids like L-cysteine, L-methionine, or L-penicillamine, to replicate this coordination environment. mdpi.comresearchgate.net When complexed with cobalt(III) or iron(III), these synthetic ligands have demonstrated catalytic activity in the hydration of nitriles such as acetonitrile (B52724) and benzonitrile (B105546) to their corresponding amides. mdpi.comresearchgate.net The highest turnover numbers were observed with a ligand derived from L-penicillamine in combination with cobalt(III), successfully converting acetonitrile to acetamide (B32628) and benzonitrile to benzamide. mdpi.comresearchgate.net This research highlights the potential of the pyridine-2,6-dicarboxamide core, and by extension, the dicarbohydrazide, to serve as a foundational structure for developing functional mimics of enzyme active sites.

Table: Catalytic Nitrile Hydration by a Biomimetic Cobalt(III) Complex with a Pyridine-2,6-dicarboxylic acid-based Ligand mdpi.comresearchgate.net

| Substrate | Product | Turnovers |

| Acetonitrile | Acetamide | 1.25 |

| Benzonitrile | Benzamide | 1.20 |

Peptide and Biomolecule Recognition

The structural features of this compound, including its hydrogen bond donors (N-H groups) and acceptors (C=O groups and the pyridine nitrogen), make it an excellent candidate for the recognition of peptides and other biomolecules through non-covalent interactions.

A colorimetric chemosensor based on a pyridine-dicarbohydrazide derivative has been designed for the detection of biologically significant anions. This sensor demonstrated the ability to recognize adenosine (B11128) monophosphate (AMP²⁻), fluoride (B91410) (F⁻), and acetate (B1210297) (AcO⁻) ions in a DMSO/H₂O solution, producing a distinct color change visible to the naked eye. The carbohydrazide moiety was identified as the primary binding site for these anions. The detection limits for Cu²⁺ and AMP²⁻ were found to be 0.12 µM and 0.08 µM, respectively. This study showcases the utility of the this compound scaffold in creating sensors for important biomolecules.

Furthermore, related pyridine-2,6-dicarboxamide structures have been extensively studied for their ability to bind to various anions and neutral molecules through hydrogen bonding. researchgate.netnih.gov These receptors have shown high affinity and selectivity for certain anions, which can be tuned by modifying the substituents on the dicarboxamide framework. researchgate.netnih.gov The principles of molecular recognition demonstrated by these related compounds are directly applicable to the design of this compound-based receptors for specific peptide sequences or other biological targets.

Material Science Applications

Functional Materials

The pyridine-2,6-dicarboxamide scaffold, of which this compound is a derivative, is a key component in the design of various functional materials. northwestern.edu These materials often exhibit interesting properties such as luminescence, sensing capabilities, and catalytic activity, stemming from the versatile coordination behavior of the pyridine and amide groups. northwestern.edu

For instance, lanthanide complexes incorporating pyridine-2,6-dicarboxylic acid have been shown to be efficient near-infrared emitters. rsc.org The pyridine-2,6-dicarboxylate (B1240393) ligand acts as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits in the near-infrared region. rsc.org This principle can be extended to this compound, which can also form stable complexes with lanthanide ions, potentially leading to the development of novel luminescent materials for applications in telecommunications, bio-imaging, and lighting.

Furthermore, the ability of the pyridine-2,6-dicarboxamide core to act as a chelating agent for a variety of metal cations has been utilized in the development of sensors and catalysts. northwestern.edu The specific functionalization of the dicarbohydrazide moiety can be tailored to achieve desired properties, making this compound a promising building block for a wide range of functional materials.

Component in Self-Assembled Structures

The rigid pyridine core combined with the flexible carbohydrazide side chains in this compound makes it an ideal molecule for constructing well-defined self-assembled structures through non-covalent interactions, primarily hydrogen bonding.

A study on the nitrate (B79036) salt of this compound revealed its ability to form a complex three-dimensional network in the solid state. In the crystal structure, the protonated this compound cations are linked with nitrate anions through a network of N-H···O and N-H···N hydrogen bonds. The structure is further stabilized by weaker intermolecular interactions such as O···π and N-H···π interactions. This demonstrates the inherent capability of this compound to act as a tecton for the bottom-up construction of supramolecular architectures.

The principles of self-assembly observed in this and related pyridine-based systems, such as pyridine-2,6-diimine-linked macrocycles that form nanotubes, suggest that this compound can be a valuable component in the design of more complex supramolecular structures like coordination polymers, metal-organic frameworks (MOFs), and other ordered materials with potential applications in areas such as gas storage, separation, and catalysis. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies and Green Chemistry Innovations

One notable advancement is the adoption of a mechanochemical approach using a choline chloride-based deep eutectic solvent as a catalyst. This method offers a greener alternative to traditional solvent-based syntheses. researchgate.net Another promising avenue is the development of one-pot multicomponent reactions. These reactions, often facilitated by microwave irradiation, allow for the synthesis of complex pyridine (B92270) derivatives in a single step from simple precursors, significantly reducing reaction times and improving yields. oist.jpnih.govcore.ac.uk For instance, a novel one-pot method has been developed to synthesize 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions, boasting high atom economy. oist.jp

Future research in this area is expected to focus on the development of catalytic systems for the selective functionalization of the pyridine-2,6-dicarbohydrazide scaffold, enabling the synthesis of a wider range of derivatives with tailored properties. The exploration of solvent-free reaction conditions and the use of renewable starting materials will also be key priorities.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Key Features | Advantages |

| Conventional Synthesis | Often involves multiple steps and harsh reaction conditions. | Well-established and widely used. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, and often cleaner reactions. nih.gov |

| One-Pot Multicomponent Reactions | Combines multiple reactants in a single step to form a complex product. | Increased efficiency, reduced waste, and simplified procedures. oist.jpcore.ac.uk |

| Green Chemistry Approaches | Employs environmentally benign solvents and catalysts. | Reduced environmental impact and increased sustainability. researchgate.netnih.gov |

Exploration of New Metal Complexes and Coordination Architectures

The versatile coordination behavior of this compound and its parent compound, pyridine-2,6-dicarboxylic acid, makes them excellent ligands for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.netresearchgate.netacs.org Researchers are actively exploring the reactions of these ligands with a variety of metal ions, including transition metals and lanthanides, to create materials with diverse and tunable structures.

The resulting coordination architectures can range from one-dimensional (1D) chains to two-dimensional (2D) networks and three-dimensional (3D) frameworks. rsc.orgresearchgate.netacs.org The specific architecture is influenced by factors such as the choice of metal ion, the reaction conditions (e.g., temperature and solvent), and the use of ancillary ligands or spacers. rsc.orgresearchgate.net For example, the reaction of pyridine-2,6-dicarboxylic acid with Cu(II) in the presence of different N-heterocyclic spacers can lead to the formation of 1D, 2D, or 3D MOFs. rsc.orgresearchgate.net

Recent studies have also focused on the synthesis of lanthanide complexes with pyridine-2,6-dicarboxylate (B1240393), revealing structural variations dependent on the heating technique and the specific lanthanide ion used. acs.orgacs.org The coordination geometry around the metal center can also be finely tuned, with examples of eight-coordinate disordered square anti-prismatic and nine-coordinate distorted tricapped triangular prism geometries being reported for Tl(III) complexes. nih.gov

Future work in this area will likely involve the design and synthesis of heterometallic complexes and the incorporation of functional organic linkers to create multifunctional materials. The exploration of dynamic coordination networks that can respond to external stimuli is also a promising research direction.

Table 2: Examples of Metal Complexes with Pyridine-2,6-dicarboxylate Derivatives

| Metal Ion | Coordination Geometry | Resulting Architecture |

| Cu(II) | Distorted Octahedral | 1D, 2D, or 3D MOFs rsc.orgresearchgate.net |

| Sn(II) | Six-coordinate | 1D Coordination Polymer researchgate.net |

| Pb(II) | Seven-coordinate | Tetramer Complex researchgate.net |

| Tl(III) | Eight-coordinate (Disordered Square Anti-prismatic) | Discrete Complex nih.gov |

| Tl(III) | Nine-coordinate (Distorted Tricapped Triangular Prism) | Discrete Complex nih.gov |

| Lanthanides (Pr, Nd, Sm, Eu, Gd) | Varies | 1D Chains and 3D Frameworks acs.orgacs.org |

Advanced Spectroscopic and Imaging Techniques for Characterization

A comprehensive understanding of the structure and properties of this compound and its derivatives relies on the application of a suite of advanced spectroscopic and analytical techniques. Standard methods such as Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry, are routinely used to confirm the synthesis and purity of these compounds. researchgate.netresearchgate.net

To probe the electronic structure and bonding in these systems, techniques such as Electron Spin Resonance (ESR) spectroscopy are employed, particularly for paramagnetic metal complexes. The binding interactions of these compounds with metal ions in solution can be investigated using techniques like electrospray ionization (ESI)-mass spectrometry and NMR titration. researchgate.net

Future advancements in this area may involve the increased use of in-situ spectroscopic techniques to monitor reaction dynamics and the formation of metal complexes in real-time. The application of advanced imaging techniques, such as high-resolution transmission electron microscopy (HR-TEM), could provide further insights into the morphology and nanostructure of this compound-based materials.

Table 3: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of molecular structure and confirmation of functional groups. researchgate.net |

| IR Spectroscopy | Identification of functional groups and vibrational modes. researchgate.net |

| UV-Visible Spectroscopy | Information on electronic transitions and conjugation. researchgate.net |

| Mass Spectrometry (ESI-MS) | Determination of molecular weight and fragmentation patterns. researchgate.net |

| X-ray Crystallography | Precise determination of three-dimensional molecular and crystal structures. researchgate.netnih.gov |

| Electron Diffraction | Structural analysis of microcrystalline samples. gexinonline.com |

| ESR Spectroscopy | Characterization of paramagnetic species and their electronic environment. researchgate.net |

Computational Design and Prediction of this compound Systems

Computational chemistry plays an increasingly vital role in the study of this compound and its derivatives, offering powerful tools for predicting their structure, properties, and reactivity. Density Functional Theory (DFT) calculations are widely used to optimize molecular geometries, calculate electronic properties such as HOMO-LUMO energy gaps, and simulate spectroscopic data. researchgate.netmdpi.com These theoretical investigations provide valuable insights that complement experimental findings and can guide the design of new compounds with desired characteristics.

For instance, DFT calculations have been employed to illustrate the binding process of a this compound-based chemosensor with Al³⁺ ions. researchgate.net In another study, DFT was used to investigate the electronic structure of Cu(II) complexes with pyridine-2,6-dicarboxylic acid esters. mdpi.com Computational methods are also being used to predict the inhibition efficiency of related pyridine dicarboxylic acid derivatives as corrosion inhibitors. researchgate.net

The future of computational design in this field will likely involve the use of more sophisticated theoretical models and machine learning algorithms to accelerate the discovery of new materials. High-throughput virtual screening could be employed to identify promising candidates for specific applications, such as catalysis or sensing, before their synthesis and experimental evaluation.

Table 4: Applications of Computational Methods

| Computational Method | Application |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, prediction of spectroscopic properties. researchgate.netmdpi.com |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational changes of molecules and complexes. |

Development of this compound-Based Materials for Specialized Applications

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the development of advanced materials with specialized applications. A significant area of research is their use as chemosensors for the detection of metal ions. The nitrogen and oxygen donor atoms in the this compound scaffold provide excellent binding sites for metal cations, and this interaction can be designed to produce a measurable optical response, such as a change in fluorescence.

For example, a this compound-based chemosensor has been developed for the fluorescent "turn-on" detection of Al³⁺. researchgate.net Similarly, derivatives have been designed as fluorescent sensors for the detection of Fe³⁺ and Hg²⁺. niscpr.res.inniscpr.res.in The high sensitivity and selectivity of these sensors make them promising for applications in environmental monitoring and biological imaging.

Beyond sensing, pyridine-2,6-dicarboxamide derivatives have shown potential in medicinal chemistry. Some compounds have been investigated for their neuroprotective effects and their ability to stabilize telomeric G-quadruplex DNA, suggesting potential applications in anticancer therapy. nih.govmdpi.com Furthermore, the catalytic activity of metal complexes containing pyridine-based macrocycles is an active area of investigation. unimi.it

Future research will likely focus on the development of multifunctional materials that combine sensing, catalytic, and therapeutic properties. The incorporation of this compound moieties into polymers and nanoparticles could also lead to the creation of novel materials with enhanced performance and processability for a wide range of technological applications.

Table 5: Specialized Applications of this compound Derivatives

| Application | Description |

| Fluorescent Chemosensors | Highly sensitive and selective detection of metal ions such as Al³⁺, Fe³⁺, and Hg²⁺. researchgate.netniscpr.res.inniscpr.res.in |

| Anticancer Agents | Stabilization of G-quadruplex DNA, suggesting potential for anticancer therapies. nih.govmdpi.com |

| Neuroprotective Agents | Protection against neurotoxicity induced by Aβ peptide and H₂O₂. nih.govmdpi.com |

| Catalysis | Metal complexes show potential as catalysts in various organic transformations. unimi.it |

Q & A

Q. What are the standard synthetic routes for preparing pyridine-2,6-dicarbohydrazide, and how can reaction conditions be optimized for high yields?

this compound is typically synthesized via hydrazinolysis of dimethyl pyridine-2,6-dicarboxylate using hydrazine monohydrate in methanol. Key parameters include reflux duration (12 hours) and stoichiometric excess of hydrazine (e.g., 47 mmol per 2.22 mmol ester), yielding ~86% product . Alternative methods involve microwave-assisted synthesis or mechanochemical ball-milling with deep eutectic solvents (e.g., choline chloride:urea) to reduce reaction time . Optimization requires monitoring by TLC or NMR to confirm intermediate formation.